Fmoc-L-isoleucine Fmoc-L-isoleucine
Brand Name: Vulcanchem
CAS No.: 71989-23-6
VCID: VC21539000
InChI: InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)
SMILES: CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C21H23NO4
Molecular Weight: 353.4 g/mol

Fmoc-L-isoleucine

CAS No.: 71989-23-6

Cat. No.: VC21539000

Molecular Formula: C21H23NO4

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-L-isoleucine - 71989-23-6

CAS No. 71989-23-6
Molecular Formula C21H23NO4
Molecular Weight 353.4 g/mol
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid
Standard InChI InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)
Standard InChI Key QXVFEIPAZSXRGM-DJJJIMSYSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Chemical Identity and Physical Properties

Fmoc-L-isoleucine, also known as N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-isoleucine or Fmoc-Ile-OH, is characterized by its specific structural and physical properties that make it suitable for peptide chemistry applications.

Basic Identification

The compound is identified by the following parameters:

ParameterValue
CAS Number71989-23-6
Molecular FormulaC₂₁H₂₃NO₄
Molecular Weight353.41 g/mol
Systematic NameN-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-isoleucine
Common SynonymsFmoc-Ile-OH, Fmoc-L-Ile-OH, N-Fmoc-L-isoleucine

The chemical structure features the characteristic Fmoc protecting group attached to the amino terminus of L-isoleucine, preserving the stereochemistry at both chiral centers of isoleucine while providing protection during peptide synthesis .

Physical Properties

Fmoc-L-isoleucine exhibits well-defined physical characteristics that are important for its handling, storage, and application:

PropertyValue
Physical AppearanceWhite fine crystalline powder
Melting Point145-147 °C (literature)
Optical Rotation[α]₂₀ᴅ = -12 ± 2° (c = 1 in DMF)
Density1.2 ± 0.1 g/cm³
Boiling Point559.8 ± 33.0 °C at 760 mmHg
Flash Point292.4 ± 25.4 °C
SolubilitySoluble in methanol (slight turbidity), DMF (clearly soluble)
pKa3.92 ± 0.22 (Predicted)

These physical properties are crucial for determining appropriate conditions for reactions involving this compound and ensuring its stability during storage and handling .

Structural Characteristics

The molecular structure of Fmoc-L-isoleucine contains two important functional moieties: the Fmoc protecting group and the isoleucine amino acid residue.

Structural Features

Fmoc-L-isoleucine contains multiple structural elements:

  • The Fmoc protecting group, which consists of a fluorene ring system attached to a methoxycarbonyl group

  • The L-isoleucine amino acid component, with its characteristic side chain

  • Two chiral centers: one at the α-carbon of isoleucine and another at the β-carbon

Stereochemistry

The stereochemistry of Fmoc-L-isoleucine is particularly important:

  • The compound possesses the (2S,3S) configuration, with the L-configuration at the α-carbon

  • Racemization of isoleucine generates D-allo-isoleucine, which must be avoided during synthesis and handling

  • The optical purity is critical for applications in peptide synthesis, with commercial products typically having enantiomeric purity ≥99.7%

Spectroscopic Characterization

Fmoc-L-isoleucine can be characterized by various spectroscopic methods:

  • IR spectroscopy: Used for identity confirmation

  • NMR spectroscopy: Provides detailed structural information including the characteristic signals of both the Fmoc group and isoleucine side chain

  • Mass spectrometry: Confirms molecular weight and fragmentation pattern

Synthesis and Purification

The preparation of high-purity Fmoc-L-isoleucine involves specific synthetic routes and purification methods to ensure optimal quality for peptide synthesis applications.

Synthetic Approaches

Several methods exist for the synthesis of Fmoc-L-isoleucine:

  • Direct Fmoc protection of L-isoleucine using Fmoc-O-succinimide under basic conditions

  • Resolution of racemic isoleucine mixtures followed by Fmoc protection

  • Stereoselective synthesis starting from appropriate precursors

The resolution of racemic isoleucine mixtures is particularly challenging due to the presence of two chiral centers. Various resolving agents have been employed, including methyl-L-mandelate, which has shown effectiveness in separating isoleucine isomers .

Purification Techniques

Purification of Fmoc-L-isoleucine typically involves crystallization in appropriate solvent systems:

  • Ethanol/water systems (ranging from 1:1 to 2:3 ratios) have been effectively employed

  • Crystallization is typically conducted at temperatures between 60-80°C followed by cooling to room temperature

  • The resulting crystals often exhibit characteristic long fine acicular (needle-like) macrocrystal habit

A detailed purification process described in the literature includes:

  • Dissolving crude Fmoc-L-isoleucine in an ethanol/water (1:1) system at a concentration of approximately 53.8 g/L

  • Heating to 80°C with stirring to ensure complete dissolution

  • Cooling to room temperature and allowing crystallization overnight

  • Filtering the crystals and washing with the same ethanol/water system

  • Drying the crystals in a moisture eliminator

This process has been reported to yield Fmoc-L-isoleucine with purity ≥99.19% and a yield of approximately 86.4% .

Quality Control Parameters

Commercial Fmoc-L-isoleucine must meet stringent quality control specifications:

ParameterSpecification
AppearanceWhite powder
Color index (0.5 M in DMF)≤ 150 Hazen
Identity (IR)Passes test
Enantiomeric purity≥ 99.7%
Purity (HPLC)≥ 99.0%
Fmoc-β-Ala-OH (HPLC)≤ 0.1%
Fmoc-β-Ala-Ile-OH (HPLC)≤ 0.1%
Fmoc-Ile-Ile-OH (HPLC)≤ 0.1%
Fmoc-Leu-OH (GC)≤ 0.1%
Free amino acid≤ 0.2%
Water content (Karl Fischer)≤ 2.0%
Ethyl acetate≤ 0.5%
Acetate≤ 0.02%

These specifications ensure the suitability of the compound for use in peptide synthesis and other research applications .

Applications in Research and Industry

Fmoc-L-isoleucine finds extensive applications across various research and industrial domains, primarily due to its role in peptide chemistry.

Peptide Synthesis

The primary application of Fmoc-L-isoleucine is in solid-phase peptide synthesis (SPPS):

  • It serves as a standard building block for introducing isoleucine residues in peptide sequences

  • The Fmoc protecting group allows for mild orthogonal deprotection conditions (basic conditions) that are compatible with acid-labile side-chain protecting groups

  • This orthogonality makes Fmoc-based peptide synthesis highly preferred for complex peptides with multiple functional groups

Pharmaceutical Research

In pharmaceutical research, Fmoc-L-isoleucine contributes to various aspects of drug development:

  • Development of peptide-based therapeutics with enhanced stability and bioactivity

  • Creation of peptide libraries for drug discovery

  • Synthesis of peptidomimetics and peptide-drug conjugates

  • Specific applications in the total synthesis of complex bioactive compounds like teixobactin, a promising new antibiotic

Bioconjugation and Analytical Applications

Fmoc-L-isoleucine has important roles in bioconjugation and analytical chemistry:

  • The N-hydroxysuccinimide ester derivative facilitates the conjugation of peptides to various biomolecules, including antibodies and nanoparticles

  • It is used in protein labeling for research applications, enabling scientists to track and study protein interactions

  • The compound is employed in various analytical techniques to study protein conformations and interactions

Surfactant Properties

Interestingly, the sodium salt of Fmoc-L-isoleucine exhibits surfactant properties:

  • It forms micelle structures at concentrations above its critical micelle concentration (CMC) of approximately 0.1 M

  • Powder X-ray diffraction measurements indicate that these surfactants adopt bilayer structures

  • These surfactant properties make it potentially useful in specialized applications requiring chiral surfactants

Structure-Activity Relationships and Comparative Analysis

Fmoc-L-isoleucine exhibits specific behaviors that distinguish it from related compounds.

Comparison with Other Fmoc-Protected Amino Acids

When compared to other Fmoc-protected amino acids, Fmoc-L-isoleucine shows distinctive characteristics:

  • The hydrophobic side chain of isoleucine affects the solubility and crystallization behavior

  • The presence of two chiral centers complicates its synthesis and purification compared to amino acids with a single stereocenter

  • Its epimerization susceptibility differs from other amino acids during peptide synthesis

Crystal Structure Analysis

The crystal structure of Fmoc-L-isoleucine has been determined and deposited in the Cambridge Crystallographic Data Centre (CCDC Number 700540), providing insights into:

  • Molecular packing arrangements

  • Intermolecular hydrogen bonding patterns

  • Conformational preferences in the solid state

Current Research and Novel Applications

Recent research has expanded the applications of Fmoc-L-isoleucine beyond traditional peptide synthesis.

Enzymatic Modifications

Research involving L-isoleucine dioxygenase (IDO) has demonstrated the enzymatic modification of isoleucine derivatives:

  • IDO can stereoselectively hydroxylate isoleucine and related compounds

  • These modifications provide access to novel amino acid derivatives with potential bioactive properties

  • Such enzymatic modifications represent a growing area of research for creating novel isoleucine derivatives

Chiroptical Properties

The sodium salt of Fmoc-L-isoleucine exhibits interesting chiroptical properties:

  • It shows concentration-dependent changes in specific rotation, electronic circular dichroism, and vibrational circular dichroism

  • These properties are particularly pronounced beyond the critical micelle concentration

  • This opens new research areas relating concentration-dependent chiroptical changes to the size and shape of aggregates formed by these compounds

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